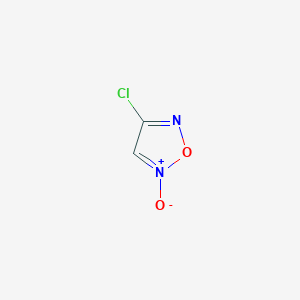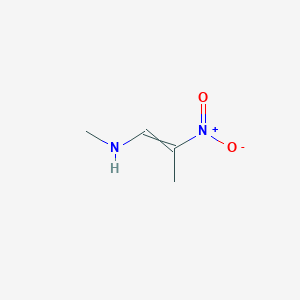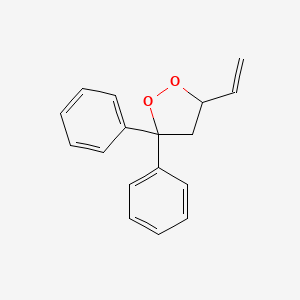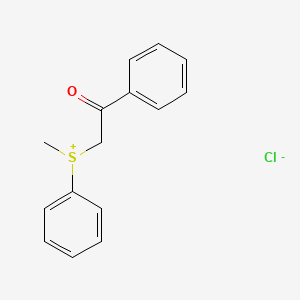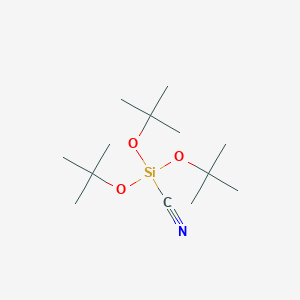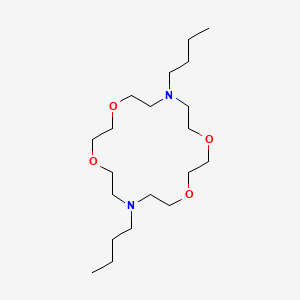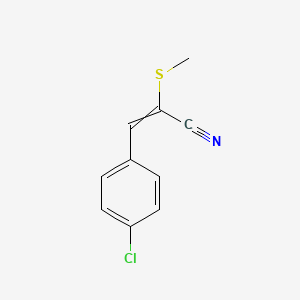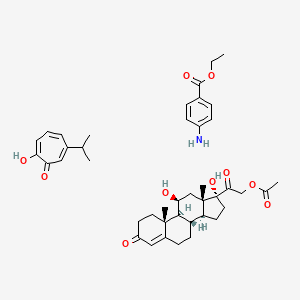
Ethanol, 2,2',2''-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is a complex organic compound that combines the properties of ethanol, nitrilotris, and chlorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) typically involves multiple steps:
Formation of 2,2’,2’'-nitrilotris(ethanol): This can be achieved by reacting ethylene oxide with ammonia under controlled conditions.
Introduction of the 4-chlorophenoxy group: This step involves the reaction of 2,2’,2’'-nitrilotris(ethanol) with 4-chlorophenol in the presence of a suitable catalyst.
Formation of the 2-methylpropanoate salt: The final step involves the esterification of the intermediate compound with 2-methylpropanoic acid, followed by neutralization with a suitable base to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrilotris group can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy compounds.
Applications De Recherche Scientifique
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,2’'-nitrilotris(ethanol)
- 4-chlorophenoxyacetic acid
- 2-methylpropanoic acid
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
105377-53-5 |
|---|---|
Formule moléculaire |
C16H26ClNO6 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;8-4-1-7(2-5-9)3-6-10/h3-6H,1-2H3,(H,12,13);8-10H,1-6H2 |
Clé InChI |
JKKJVHVHLHODJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


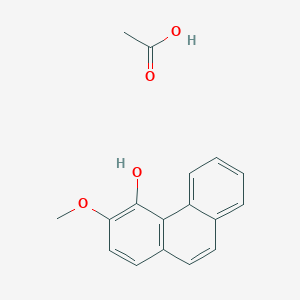
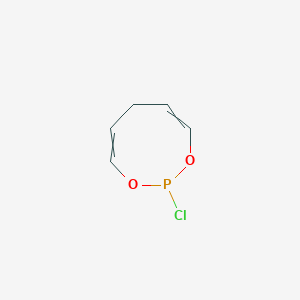
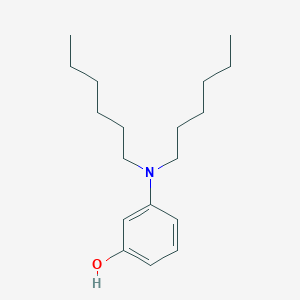
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
